molecular formula C15H18FNO3 B12068829 (S)-3-(3-(3-fluorophenyl)propanoyl)-4-isopropyloxazolidin-2-one

(S)-3-(3-(3-fluorophenyl)propanoyl)-4-isopropyloxazolidin-2-one

Cat. No.: B12068829
M. Wt: 279.31 g/mol
InChI Key: UWAPRARVEYNNAG-CYBMUJFWSA-N
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Description

(S)-3-(3-(3-fluorophenyl)propanoyl)-4-isopropyloxazolidin-2-one is a chiral oxazolidinone derivative. Compounds of this class are often used in medicinal chemistry and organic synthesis due to their unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(3-(3-fluorophenyl)propanoyl)-4-isopropyloxazolidin-2-one typically involves the following steps:

    Formation of the oxazolidinone ring: This can be achieved through the cyclization of an amino alcohol with a carbonyl compound under acidic or basic conditions.

    Introduction of the fluorophenyl group: This step often involves a Friedel-Crafts acylation reaction where a fluorobenzene derivative is reacted with a suitable acylating agent.

    Chiral resolution: The final step involves the separation of the desired (S)-enantiomer from the racemic mixture using chiral chromatography or other resolution techniques.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, often using reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethyl sulfoxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

    Asymmetric Synthesis: Used as a chiral auxiliary in the synthesis of enantiomerically pure compounds.

    Catalysis: Acts as a ligand in metal-catalyzed reactions.

Biology

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural similarity to natural substrates.

Medicine

    Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases.

Industry

    Material Science: Used in the development of new materials with specific properties.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The oxazolidinone ring can mimic the structure of natural substrates, allowing it to bind to active sites and inhibit enzyme activity. The fluorophenyl group enhances binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    ®-3-(3-(3-fluorophenyl)propanoyl)-4-isopropyloxazolidin-2-one: The enantiomer of the compound, with different biological activity.

    3-(3-(3-chlorophenyl)propanoyl)-4-isopropyloxazolidin-2-one: A similar compound with a chlorine substituent instead of fluorine.

Uniqueness

    Fluorine Substitution: The presence of a fluorine atom enhances the compound’s metabolic stability and binding affinity compared to its chlorine-substituted counterpart.

    Chirality: The (S)-enantiomer may exhibit different pharmacokinetic and pharmacodynamic properties compared to the ®-enantiomer.

Properties

Molecular Formula

C15H18FNO3

Molecular Weight

279.31 g/mol

IUPAC Name

(4S)-3-[3-(3-fluorophenyl)propanoyl]-4-propan-2-yl-1,3-oxazolidin-2-one

InChI

InChI=1S/C15H18FNO3/c1-10(2)13-9-20-15(19)17(13)14(18)7-6-11-4-3-5-12(16)8-11/h3-5,8,10,13H,6-7,9H2,1-2H3/t13-/m1/s1

InChI Key

UWAPRARVEYNNAG-CYBMUJFWSA-N

Isomeric SMILES

CC(C)[C@H]1COC(=O)N1C(=O)CCC2=CC(=CC=C2)F

Canonical SMILES

CC(C)C1COC(=O)N1C(=O)CCC2=CC(=CC=C2)F

Origin of Product

United States

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